



# Application Notes: MYF-01-37 for Investigating Tumor Dormancy

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#### Introduction

Tumor dormancy is a critical phase in cancer progression where residual tumor cells exist in a state of quiescence, often leading to late-stage recurrence and therapeutic resistance. The Hippo signaling pathway and its downstream effectors, YAP and TAZ, have been identified as key regulators of this dormant state. The transcriptional activity of YAP/TAZ is mediated through their interaction with TEAD family transcription factors. **MYF-01-37** is a novel, covalent inhibitor of TEAD that provides a valuable chemical tool to probe and potentially eradicate dormant cancer cells.[1][2]

MYF-01-37 works by irreversibly binding to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins (Cys380 in TEAD2), thereby allosterically disrupting the YAP-TEAD protein-protein interaction.[3][4][5] This leads to the downregulation of YAP/TEAD target genes, which are crucial for cell proliferation and survival.[6][7] These application notes provide detailed protocols for utilizing MYF-01-37 to study and target therapy-induced tumor dormancy, particularly in non-small cell lung cancer (NSCLC) models.

#### Mechanism of Action of MYF-01-37

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is active, it phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. In many cancers, the Hippo pathway is inactivated, resulting in the translocation of YAP to the nucleus. Nuclear YAP binds to TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[8]



MYF-01-37 is an acrylamide-containing small molecule that covalently modifies a key cysteine residue in the central lipid-binding pocket of TEAD, a site required for its stability and interaction with YAP.[2][6] By occupying this pocket, MYF-01-37 prevents TEAD palmitoylation and allosterically disrupts the YAP-TEAD complex, thereby inhibiting downstream gene transcription.[5][6]

Caption: MYF-01-37 covalently inhibits TEAD, disrupting the YAP-TEAD interaction.

## **Data Presentation**

Quantitative data from referenced studies are summarized below for clarity and comparison.

Table 1: In Vitro Potency of MYF-01-37

| Assay                    | Cell Line | Parameter        | Value  | Reference |
|--------------------------|-----------|------------------|--------|-----------|
| YAP1-TEAD<br>Interaction | HEK293T   | IC <sub>50</sub> | 0.8 μΜ | [9]       |
| TEAD mCherry<br>Reporter | PC-9      | IC50             | ~5 μM  | [10]      |

| Gel-Based TEAD2 Palmitoylation | Recombinant Protein | IC<sub>50</sub> | > 50 μM |[10] |

Table 2: Cellular Effects of MYF-01-37 in NSCLC Models

| Cell Line                     | Treatment                 | Duration      | Effect  | Reference |
|-------------------------------|---------------------------|---------------|---|-----------|
| PC-9                          | 10 μM MYF-01-<br>37       | 24 hours      | Reduction in<br>CTGF (YAP<br>target gene)<br>expression       | [4][7]    |
| Various EGFR-<br>mutant NSCLC | 0.1 - 100 μM<br>MYF-01-37 | Not specified | Minimal impact<br>on cell viability<br>(as a single<br>agent) | [4][11]   |



| PC-9 (Dormant) | 10  $\mu$ M MYF-01-37 + Osimertinib/Trametinib | 10 days | Dramatic decrease in dormant cell populations |[4][11] |

## **Experimental Protocols**

The following protocols are based on methodologies described in studies utilizing **MYF-01-37** to investigate tumor dormancy.[1][10]

### Protocol 1: Induction of a Dormant State in NSCLC Cells

This protocol describes how to induce a stable, drug-tolerant dormant state in EGFR-mutant NSCLC cells, which is characterized by high YAP/TEAD activity.

#### Materials:

- PC-9 cells (EGFR exon 19 deletion)
- RPMI-1640 medium with 10% FBS
- Osimertinib (EGFR inhibitor)
- Trametinib (MEK inhibitor)
- DMSO (vehicle control)

#### Procedure:

- Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS.
- To induce dormancy, treat the cells with a combination of 100 nM Osimertinib and 30 nM
  Trametinib (OT).
- Maintain the cells in the presence of the drugs, replacing the medium every 3-4 days.
- Monitor the cells for signs of growth arrest and the emergence of a stable population of non-proliferating, "persister" cells. This dormant state is typically established over several weeks (e.g., 6-15 weeks).[1]



Confirm the dormant phenotype by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) activity and verifying the suppression of EGFR downstream signaling (e.g., p-ERK) via Western blot.[1]

## **Protocol 2: Targeting Dormant Cells with MYF-01-37**

This protocol details how to treat the induced dormant cell population with **MYF-01-37** to promote apoptosis.

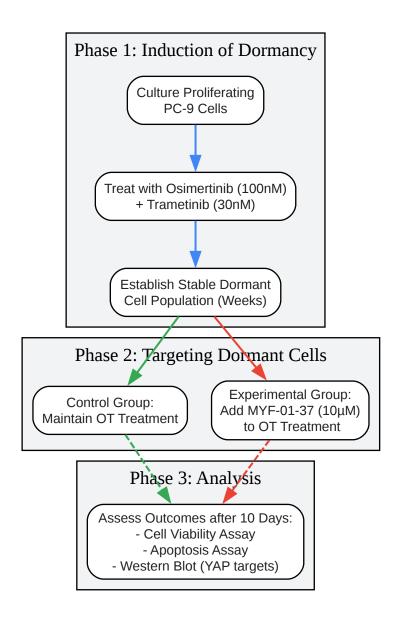
#### Materials:

- Dormant PC-9 cells (from Protocol 1)
- MYF-01-37 (stock solution in DMSO)
- Osimertinib and Trametinib
- Cell viability assay kit (e.g., CellTiter-Glo) or apoptosis assay kit (e.g., Caspase-Glo 3/7)

#### Procedure:

- Plate the established dormant PC-9 cells at a suitable density.
- Continue to treat the cells with the combination of 100 nM Osimertinib and 30 nM Trametinib to maintain the dormant state.
- Add MYF-01-37 to the treatment media at a final concentration of 10 μM. Include a vehicle control (DMSO) group.
- Incubate the cells for the desired period (e.g., 10 days).[11]
- At the end of the treatment period, assess the outcome:
  - Cell Viability: Measure the number of viable cells using an appropriate assay to quantify the reduction in the dormant population.
  - Apoptosis: Measure caspase 3/7 activity to confirm that MYF-01-37 induces apoptosis in the dormant cells.





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**Caption:** Workflow for studying the effect of **MYF-01-37** on drug-induced tumor dormancy.

## Protocol 3: Validation of TEAD Target Engagement in Cells

This protocol uses a competitive pull-down assay to confirm that **MYF-01-37** engages with TEAD proteins inside the cell.[3]

Materials:



- PC-9 cells
- MYF-01-37
- Biotinylated MYF-01-37 (probe)
- Cell lysis buffer (pulldown buffer)
- Streptavidin agarose resin
- SDS-PAGE gels and Western blot reagents
- Anti-TEAD antibody

#### Procedure:

- Plate PC-9 cells and allow them to adhere overnight.
- Pre-treat the cells with MYF-01-37 (e.g., 1 μM and 10 μM) or vehicle (DMSO) for 6 hours.[3]
- Lyse the cells and prepare total cell lysates (e.g., 1 mg of total protein per sample).
- To pull down TEAD, add biotinylated **MYF-01-37** probe (e.g., at 1  $\mu$ M) to the lysates. Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.
- Add streptavidin agarose resin to each sample and rotate for another 2 hours at 4°C to capture the biotinylated probe and any bound proteins.
- Wash the resin three times with pulldown buffer to remove non-specific binders.
- Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.
- Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-TEAD antibody.
- Expected Outcome: The amount of TEAD pulled down will be significantly reduced in the samples pre-treated with non-biotinylated MYF-01-37, as it occupies the binding site and



prevents the biotinylated probe from binding. This confirms target engagement in a cellular context.[3]

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